molecular formula C14H26O3 B3179700 Butyl 8-(oxiran-2-yl)octanoate CAS No. 2101348-63-2

Butyl 8-(oxiran-2-yl)octanoate

Cat. No. B3179700
CAS RN: 2101348-63-2
M. Wt: 242.35 g/mol
InChI Key: NPPFSXXAFQFWFB-UHFFFAOYSA-N
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Description

Butyl 8-(oxiran-2-yl)octanoate, also known as BOO, is an organic compound with the molecular formula C14H26O3 . It is an epoxide-based compound with a molecular weight of 242.35 g/mol .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

BOO, being an epoxide-based compound, can be used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Formation of Vicinal Halocyanohydrins

BOO can undergo an acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins . These halocyanohydrins can further be transformed into α-halo ketones by elimination of HCN .

Production of Vicinal Fluorocyanohydrins

Similar to the formation of halocyanohydrins, BOO can produce vicinal fluorocyanohydrins in excellent yields through the reaction with HF in the presence of pyridine . The cyanohydrins could be further converted to 3-fluoro-2-oxoalkanoic acids in good yields after the oxidation with CrO3 under acidic conditions .

Generation of 1-Cyanoalkane-1,2-diyl Diacetates

Reactions of BOO with Ac2O result in different products under acidic or basic conditions. Under acidic conditions, it gives 1-cyanoalkane-1,2-diyl diacetates via acidic ring opening with AcOH followed by acetylation of the formed cyanohydrin hydroxyl group .

Production of 1-Cyanoalk-1-en1-yl Acetates

Under basic conditions, BOO gives 1-cyanoalk-1-en1-yl acetates as the main products via tandem pyridine-catalyzed ring opening, acetylation of cyanohydrins, and pyridinium elimination . This two-step reaction is an efficient method to prepare 2-oxoalkanoic acids .

Formation of 2-Chloro-1-Cyanoalkyl Acetates

The reaction of BOO and AcCl gives 2-chloro-1-cyanoalkyl acetates through the ring opening followed by the acetylation of 2-chloro-1-cyanoalkoxides . Both 1-cyanoalkane-1,2-diyl diacetates and 2-chloro-1-cyanoalkyl acetates underwent further elimination to afford final products 1-cyanoalk-1-en1-yl acetates .

Safety and Hazards

Butyl 8-(oxiran-2-yl)octanoate has several safety precautions associated with it. These include keeping away from heat/sparks/open flames/hot surfaces, not allowing contact with air, protecting from moisture, and avoiding contact during pregnancy/while nursing . It is also advised not to eat, drink, or smoke when using this product .

properties

IUPAC Name

butyl 8-(oxiran-2-yl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-2-3-11-16-14(15)10-8-6-4-5-7-9-13-12-17-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPFSXXAFQFWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293786
Record name 2-Oxiraneoctanoic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 8-(oxiran-2-yl)octanoate

CAS RN

2101348-63-2
Record name 2-Oxiraneoctanoic acid, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101348-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxiraneoctanoic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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